3-Bromo-4'-fluorobenzophenone
Overview
Description
3-Bromo-4’-fluorobenzophenone: is an organic compound with the molecular formula C13H8BrFO . It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms at the 3 and 4’ positions, respectively. This compound is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Biochemical Pathways
It has been reported that benzophenones can influence various biochemical pathways, depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4’-fluorobenzophenone . These factors can include temperature, pH, presence of other molecules, and the specific biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 3-bromobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-fluorobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-fluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic substitution: Substituted benzophenones with various functional groups.
Reduction: 3-Bromo-4’-fluorobenzhydrol.
Oxidation: 3-Bromo-4’-fluorobenzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-4’-fluorobenzophenone is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the exploration of structure-activity relationships (SAR) in drug design .
Industry: In the agrochemical industry, 3-Bromo-4’-fluorobenzophenone is used in the synthesis of herbicides, insecticides, and fungicides. Its role as an intermediate helps in the production of compounds with improved efficacy and safety profiles .
Comparison with Similar Compounds
- 4-Bromo-4’-fluorobiphenyl
- 2-Bromo-4’-fluoroacetophenone
- 4-Bromo-3-fluoroaniline
- 2-Bromo-4-fluoroanisole
Uniqueness: 3-Bromo-4’-fluorobenzophenone is unique due to its specific substitution pattern on the benzophenone core. The combination of bromine and fluorine atoms at the 3 and 4’ positions, respectively, imparts distinct chemical and physical properties, making it valuable in various synthetic applications.
Properties
IUPAC Name |
(3-bromophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWGPEHYNFONNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394659 | |
Record name | 3-Bromo-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46698-24-2 | |
Record name | 3-Bromo-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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